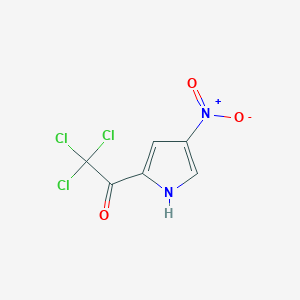

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Description

The exact mass of the compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHRTOGIBMVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426958 | |

| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-50-7 | |

| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral data (NMR, IR, Mass Spec) for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

An In-Depth Technical Guide to the Spectral Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a detailed analysis and predicted spectral data for the compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, a key intermediate in organic synthesis.[1] While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis for researchers in synthetic chemistry and drug development.

Introduction and Molecular Structure

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (Molecular Formula: C₆H₃Cl₃N₂O₃, Molecular Weight: 257.45 g/mol ) is a highly functionalized pyrrole derivative.[2][3] Its structure features a pyrrole ring substituted with two potent electron-withdrawing groups: a trichloroacetyl group at the C2 position and a nitro group at the C4 position. These substituents significantly influence the molecule's electronic properties and, consequently, its spectral characteristics.

The synthesis of this compound typically involves a Friedel-Crafts acylation of a pyrrole precursor with trichloroacetyl chloride, followed by selective nitration.[1] Understanding this synthetic pathway is crucial as it confirms the substitution pattern on the pyrrole ring, which is fundamental for accurate spectral interpretation.

Figure 1: Molecular Structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The strong deshielding effects of the nitro and trichloroacetyl groups will dominate the chemical shifts of the pyrrole ring protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has three protons that will give rise to distinct signals: the N-H proton of the pyrrole ring and the two C-H protons at the C3 and C5 positions.

-

N-H Proton (H1): The N-H proton of pyrroles typically appears as a broad singlet in the range of 8.0-9.0 ppm.[4] Due to the presence of two strong electron-withdrawing groups, this proton will be highly deshielded and is predicted to appear at a significantly downfield shift, likely >11.0 ppm.[5]

-

Pyrrole Protons (H3 & H5): The protons on the pyrrole ring are deshielded by the aromatic system. The adjacent trichloroacetyl group will strongly deshield H3, while the nitro group will deshield both H3 and H5. We expect two signals in the aromatic region, likely between 7.0 and 8.0 ppm. H5, being adjacent to the nitrogen and influenced by the nitro group, is expected to be further downfield than H3. A small coupling (J ≈ 2-4 Hz) is expected between H3 and H5.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| N-H | > 12.0 | br s | - | Highly deshielded by two electron-withdrawing groups (EWGs). |

| H5 | 7.8 - 8.2 | d | ~2.5 Hz | Deshielded by adjacent N and C4-NO₂ group. |

| H3 | 7.3 - 7.6 | d | ~2.5 Hz | Deshielded by adjacent C2-CO-CCl₃ group. |

Figure 2: Predicted ¹H NMR coupling for the pyrrole ring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by hybridization and the electronic environment.[6]

-

Carbonyl Carbon (C=O): Ketone carbonyl carbons are typically found far downfield. Given the attachment to the electron-rich pyrrole ring and the electron-withdrawing CCl₃ group, this signal is predicted to be in the 170-180 ppm range.[6]

-

Trichloromethyl Carbon (-CCl₃): The carbon atom bonded to three chlorine atoms will appear in a characteristic region, generally between 90-100 ppm.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-150 ppm). Their specific shifts are dictated by the substituents. C2 and C4, being directly attached to the EWGs, will be the most downfield. C5 will be more deshielded than C3 due to its proximity to the nitrogen atom. Data from similar structures like 2-acetylpyrrole and pyrrole-2-carboxylic acid can be used as a baseline for prediction.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | 170 - 180 | Carbonyl carbon deshielded by oxygen and CCl₃ group. |

| C4 | 140 - 148 | Attached to NO₂; highly deshielded. |

| C2 | 135 - 142 | Attached to acyl group; deshielded. |

| C5 | 125 - 132 | Alpha to nitrogen, deshielded. |

| C3 | 115 - 122 | Beta to nitrogen, influenced by adjacent EWG. |

| -CCl₃ | 90 - 100 | Shielded by three chlorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

-

N-H Stretch: A sharp to medium intensity peak is expected around 3300-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.[9]

-

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group is predicted in the range of 1680-1700 cm⁻¹. Conjugation with the pyrrole ring lowers the frequency from a typical ketone value (~1715 cm⁻¹).

-

NO₂ Stretches: Nitro groups exhibit two characteristic strong absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10][11] These are often the most prominent peaks in the fingerprint region.

-

C-Cl Stretches: Absorptions for the C-Cl bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3150 | Weak |

| C=O Stretch | 1680 - 1700 | Strong |

| NO₂ Asymmetric Stretch | 1530 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

| C-N Stretch | 1250 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (257.45 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[12] This will result in peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a predictable intensity ratio.[13]

-

Major Fragmentation Pathways: The C-C bond between the carbonyl and the -CCl₃ group is weak and prone to cleavage.

-

Loss of ·CCl₃: A major fragmentation pathway would be the alpha-cleavage to lose a trichloromethyl radical (·CCl₃, mass ≈ 118 u), resulting in a prominent ion at m/z ≈ 139.

-

Loss of CO: Subsequent loss of carbon monoxide (CO, 28 u) from the [M - CCl₃]⁺ fragment is also a common pathway for acyl compounds.

-

Other Fragments: Fragmentation of the pyrrole ring itself can occur, but the loss of the acyl side chain is expected to be the dominant initial fragmentation step.[14]

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (for ³⁵Cl) | Ion Structure | Notes |

|---|---|---|

| 256/258/260/262 | [C₆H₃Cl₃N₂O₃]⁺ | Molecular ion peak cluster. |

| 139 | [C₅H₃N₂O₂]⁺ | Loss of ·CCl₃ radical. Likely a very stable and abundant fragment. |

| 111 | [C₄H₃N₂O]⁺ | Loss of CO from the m/z 139 fragment. |

| 79 | [CCl₃]⁺ | Trichloromethyl cation. |

Figure 3: A primary predicted fragmentation pathway in EI-MS.

Standard Experimental Protocols

To acquire the data discussed, standardized laboratory procedures should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry powder directly on the ATR crystal.

-

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The spectral characteristics of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone are dictated by its unique combination of a pyrrole core and powerful electron-withdrawing substituents. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive framework for the identification and characterization of this molecule. These predictions, based on fundamental principles and comparative data, serve as a reliable reference for researchers engaged in its synthesis or application, ensuring a high degree of confidence in structural verification.

References

- Cordell, G. A. (1975). 2-Halopyrroles. II. Mass Spectroscopic Studies. Spectroscopy Letters, 8(12), 983-991.

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Eisner, U., & Gore, P. H. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry, 16(1), 93-100.

-

PubChem. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | C6H3Cl3N2O3 | CID 7018229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Acetyl pyrrole(1072-83-9) 13C NMR [m.chemicalbook.com]

- 8. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. tutorchase.com [tutorchase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

Elucidating the Solid-State Architecture of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone: A Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-based compounds form the backbone of numerous pharmacologically active agents, with their biological efficacy often intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2] This guide provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. While a definitive crystal structure is not yet publicly deposited, this document consolidates established synthetic routes and leverages crystallographic data from closely related analogs to propose a robust, field-proven methodology. By detailing the causality behind experimental choices, this whitepaper serves as an authoritative guide for researchers aiming to characterize this and similar synthetically important intermediates, thereby accelerating structure-based drug design and development efforts.

Introduction: The Significance of Structural Elucidation

The compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (CAS No. 53391-50-7) is a key synthetic intermediate whose chemical architecture holds significant potential for medicinal chemistry.[3] The presence of a nitro-substituted pyrrole ring coupled with an electrophilic trichloroacetyl group suggests a rich landscape for chemical modification and diverse biological activities.[3] The trichloroacetyl moiety enhances electrophilicity, making the molecule a versatile precursor for a variety of nitrogen-containing heterocycles.[3] Furthermore, the nitro group can be reduced to form reactive intermediates capable of interacting with cellular components, while the trichloromethyl ketone group can form covalent bonds with nucleophilic sites in proteins, thereby influencing their function.[3]

Understanding the precise solid-state conformation, intermolecular packing, and hydrogen bonding networks through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into the molecule's physicochemical properties, such as solubility and stability, and informs the rational design of new derivatives with enhanced therapeutic potential. This guide outlines the critical steps to achieve this structural elucidation.

Synthesis and Spectroscopic Verification

A reliable synthesis and rigorous characterization of the compound are the foundational prerequisites for any crystallographic study. The established pathway for synthesizing 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone proceeds via a two-step process.

Synthetic Protocol

The synthesis involves an initial Friedel-Crafts acylation followed by a regioselective nitration.[3]

Step 1: Friedel-Crafts Acylation of Pyrrole The first step is the trichloroacetylation of pyrrole. This reaction introduces the trichloroacetyl group at the 2-position of the pyrrole ring, which is activated for electrophilic attack.[3]

Step 2: Nitration of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone The subsequent nitration at the 4-position is achieved through electrophilic substitution.[3] The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and avoid over-nitration or degradation of the pyrrole ring.

A detailed, optimized protocol based on established literature is presented below:

Experimental Protocol: Synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone [3]

-

Acylation: To a solution of pyrrole in dry ether at 0°C, add trichloroacetyl chloride dropwise with stirring. Allow the reaction to proceed to completion.

-

Workup 1: Quench the reaction with an ice-cold aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification 1: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.

-

Nitration: Dissolve the acylated pyrrole in a suitable solvent like dichloromethane. Cool the solution and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate).

-

Workup 2: After the reaction is complete (monitored by TLC), carefully pour the mixture onto ice. Separate the organic layer.

-

Purification 2: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to obtain the final compound.

Spectroscopic Confirmation

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. Standard spectroscopic techniques are employed for this purpose.

| Technique | Expected Observations | Reference Data Source |

| ¹H NMR | Signals corresponding to the pyrrole ring protons and the NH proton. The chemical shifts will be influenced by the electron-withdrawing nitro and trichloroacetyl groups. | PubChem[4] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ketone), C-Cl stretching, and asymmetric/symmetric stretching of the NO₂ group. | PubChem[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₆H₃Cl₃N₂O₃, Exact Mass: 255.920925 Da). The isotopic pattern for three chlorine atoms will be a key diagnostic feature. | PubChem[4] |

Single-Crystal Growth: The Crystallographer's Art

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The methodology relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Causality in Solvent Selection

The choice of solvent is critical and is determined empirically.[5] An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For pyrrole derivatives, solvents such as ethanol, methanol, ethyl acetate, acetonitrile, or mixtures thereof are often successful.[5][6]

Recommended Crystallization Protocol

Slow evaporation is a robust and widely used technique for growing single crystals of organic compounds.[5]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

-

Dissolution: Dissolve a small amount of purified 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in a suitable solvent (e.g., acetonitrile) in a clean vial. Gentle warming may be required to achieve complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Harvesting: Once well-formed, block- or needle-shaped crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

The following workflow outlines the standard procedure for determining the molecular structure from a suitable single crystal. The methodology is based on protocols successfully applied to related pyrrole derivatives.[6]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed on a single-crystal X-ray diffractometer.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves the quality of the diffraction data.[5] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation), and the intensities of the thousands of diffracted beams are measured by a detector.[5][6]

Structure Solution and Refinement

The collected diffraction data are first integrated and corrected for experimental factors. The resulting file of reflection intensities is used to solve the crystal structure.

-

Structure Solution: Modern programs like SHELXT use intrinsic phasing methods to determine the initial positions of most non-hydrogen atoms.[6]

-

Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method on F², typically with a program like SHELXL.[6] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Expected Crystallographic Data and Structural Insights

While the specific data for the title compound are pending experimental determination, we can anticipate the key parameters based on published structures of similar molecules, such as 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one.[7]

Table 2: Representative Crystallographic Data Parameters (Note: These are representative values based on analogous structures and should be experimentally determined.)

| Parameter | Anticipated Value / Information |

| Chemical Formula | C₆H₃Cl₃N₂O₃ |

| Formula Weight | 257.45 g/mol [8] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ to be determined |

| Volume (ų) | To be determined |

| Z | Number of molecules per unit cell (e.g., 4) |

| Density (calculated) (g/cm³) | To be determined |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100-173 K[5] |

| Final R indices [I > 2σ(I)] | R1, wR2 (expected to be < 0.05 for a well-refined structure) |

| Goodness-of-fit on F² | ~1.0 |

Key Structural Questions to be Answered

-

Planarity: To what extent is the pyrrole ring planar? Is there any twisting of the trichloroacetyl or nitro groups relative to the ring?

-

Intermolecular Interactions: Does the molecule form hydrogen bonds via the N-H donor and the oxygen atoms of the nitro or carbonyl groups? Are there halogen bonds involving the chlorine atoms?

-

Crystal Packing: How do the molecules arrange in the crystal lattice? Understanding π-π stacking or other non-covalent interactions is crucial for predicting material properties and potential polymorphism.

Caption: Chemical structure of the title compound.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the complete structural elucidation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of this important molecule. The resulting crystal structure will be a critical asset, enabling a deeper understanding of its chemical reactivity and providing a solid foundation for the structure-based design of novel pyrrole derivatives with potential applications in drug discovery and development.

References

-

Barot Rinkeshkumar A., Patel Urmila, & Shah Dhaval. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. AbeBooks. Retrieved from [Link]

-

Bol.com. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative, Barot Rinkeshkumar a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. PubChem. Retrieved from [Link]

-

MDPI. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][3][9]Phenanthrolines Bearing a 9-Cyano Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. PubChem. Retrieved from [Link]

Sources

- 1. X-ray Crystallographic investigation of Pyrrole derivative - Barot Rinkeshkumar A.; Patel Urmila; Shah Dhaval: 9783659705281 - AbeBooks [abebooks.com]

- 2. bol.com [bol.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | C6H3Cl3N2O3 | CID 7018229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one | C6H3Cl4NO | CID 7130688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone 95.00% | CAS: 53391-50-7 | AChemBlock [achemblock.com]

- 9. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Introduction: Navigating the Challenges of N-Alkylation in Highly Electron-Deficient Pyrroles

Pyrroles are fundamental heterocyclic motifs prevalent in a vast array of natural products, pharmaceuticals, and materials.[1] The functionalization of the pyrrole nitrogen via N-alkylation is a critical transformation for modulating the biological activity and physicochemical properties of these compounds.[2] While numerous methods for the N-alkylation of simple pyrroles are well-established, the introduction of alkyl groups onto highly electron-deficient pyrrole rings presents a significant synthetic challenge.

The subject of this guide, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, represents a particularly challenging substrate for N-alkylation. The presence of two potent electron-withdrawing groups—a 4-nitro group and a 2-trichloroacetyl group—dramatically reduces the electron density of the pyrrole ring. This, in turn, diminishes the nucleophilicity of the pyrrole nitrogen, rendering it significantly less reactive towards electrophilic alkylating agents. Consequently, standard N-alkylation protocols often prove ineffective, necessitating more forcing conditions or alternative strategies to achieve the desired transformation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the N-alkylation of this challenging substrate. We will delve into a detailed, field-proven protocol, explain the rationale behind the choice of reagents and conditions, and offer insights into potential challenges and troubleshooting.

Mechanism and Strategic Considerations

The N-alkylation of pyrrole typically proceeds via an SN2 mechanism. The first step involves the deprotonation of the pyrrole nitrogen by a suitable base to form a pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the N-alkylated product.

However, the acidity of the N-H bond in 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is significantly increased due to the electron-withdrawing nature of the substituents. While this facilitates deprotonation, the resulting pyrrolide anion is stabilized by resonance, which delocalizes the negative charge across the pyrrole ring and the nitro and trichloroacetyl groups. This delocalization reduces the nucleophilicity of the nitrogen atom, making the subsequent alkylation step more difficult.

To overcome this, the choice of base, solvent, and alkylating agent is critical. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing in the alkylation reaction. The solvent must be able to dissolve the starting materials and the base, and should ideally be aprotic to avoid protonating the pyrrolide anion. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed in such reactions.[3][4] The choice of alkylating agent will also influence the reaction rate, with more reactive halides (iodides > bromides > chlorides) generally leading to higher yields and faster reactions.[5]

Experimental Protocol: N-Alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

This protocol provides a step-by-step methodology for the N-alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone with a generic alkyl halide (R-X).

Materials and Reagents

| Reagent | Grade | Supplier Example |

| 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone[6][7] | ≥95% | Santa Cruz Biotechnology, AChemBlock |

| Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Sigma-Aldrich |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | ACS Reagent Grade | VWR |

| Ethyl acetate (EtOAc) | ACS Reagent Grade | Fisher Scientific |

| Brine (Saturated aqueous NaCl solution) | ACS Reagent Grade | VWR |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Safety Precautions:

-

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a potential alkylating agent and should be handled with care in a fume hood.[8]

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Alkyl halides are often toxic and lachrymatory. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Anhydrous DMF is a combustible liquid and a potential teratogen. Handle with care.

Step-by-Step Procedure

-

Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

-

-

Deprotonation:

-

Cool the solution to 0 °C using an ice bath.

-

Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 5-10 minutes.

-

Note: Effervescence (hydrogen gas evolution) should be observed. The color of the solution may change, indicating the formation of the pyrrolide anion.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

To the cooled solution, add the alkylating agent (R-X, 1.1 eq) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product, such as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.[9]

-

Characterization

The structure of the final N-alkylated product should be confirmed by standard analytical techniques, including:

-

¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

-

¹³C NMR: Shifts in the carbon signals of the pyrrole ring and the appearance of new signals for the alkyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Insufficient deprotonation due to inactive NaH or presence of moisture. | Use fresh, high-quality NaH. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. |

| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). Consider increasing the reaction temperature, but monitor for potential side reactions. | |

| Formation of C-alkylated byproducts | The pyrrolide anion can act as an ambident nucleophile. | This is less likely with highly electron-deficient pyrroles but can be influenced by the counter-ion and solvent. Using a less coordinating cation or a different solvent system might alter the regioselectivity. |

| Decomposition of starting material or product | The reaction conditions are too harsh. | If decomposition is observed at room temperature, consider running the reaction at a lower temperature for a longer period. |

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Experimental Workflow

Caption: Simplified SN2 mechanism for N-alkylation of pyrrole.

Conclusion

The N-alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, while challenging due to the electron-deficient nature of the substrate, is an achievable and valuable transformation. By carefully selecting a strong base, an appropriate aprotic solvent, and a reactive alkylating agent, researchers can successfully synthesize a variety of N-substituted derivatives. The protocol detailed herein provides a robust starting point for this synthesis, and the accompanying troubleshooting guide should aid in overcoming common experimental hurdles. These N-alkylated products can serve as important intermediates in the development of novel therapeutic agents and other functional molecules.

References

-

ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Four-Component Synthesis of Dihydro-Nitropyrroles. Retrieved from [Link]

-

Taylor & Francis Online. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (1972). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

-

ResearchGate. (2019). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

-

PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Reddit. (2023). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

-

ResearchGate. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Retrieved from [Link]

-

World Research Journals. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. Retrieved from [Link]

-

PubMed. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. Retrieved from [Link]

-

PubMed. (2025). Cytotoxic N-alkylated pyrroles from the endophytic fungus Penicillium oxalicum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic N-alkylated pyrroles from the endophytic fungus Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scbt.com [scbt.com]

- 7. 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone 95.00% | CAS: 53391-50-7 | AChemBlock [achemblock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Technical Support Gateway: Synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Welcome to the technical support center for the synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

Introduction: The Challenge of Acylating a Deactivated Ring

The synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a classic example of a Friedel-Crafts acylation.[1] The primary challenge lies in the electronic nature of the starting material, 4-nitropyrrole. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution.[2] This deactivation makes the reaction sluggish and highly susceptible to suboptimal conditions, often leading to low yields and side-product formation. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

A1: Persistently low yields are typically traced back to three critical areas: catalyst activity, reagent quality, or suboptimal reaction conditions.

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., Titanium tetrachloride, TiCl₄, or Aluminum chloride, AlCl₃) is extremely moisture-sensitive. Even trace amounts of water in the solvent or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

-

Insufficient Electrophilicity: The reaction relies on the in-situ formation of a highly reactive trichloroacylium ion.[1][3] If the Lewis acid is weak or used in insufficient molar equivalents, the concentration of this electrophile will be too low to effectively acylate the deactivated pyrrole ring.

-

Reaction Temperature: While some Friedel-Crafts reactions require heat, the acylation of sensitive heterocycles like pyrrole can be prone to polymerization at elevated temperatures.[4] An optimal temperature must be maintained, often starting at 0°C and slowly warming to room temperature.[1]

Q2: I'm not observing any product formation via TLC or LC-MS. What should I check first?

A2: A complete lack of product points to a fundamental failure in the reaction setup.

-

Verify Reagent Addition Order: The standard and most effective procedure involves pre-complexing the acylating agent (trichloroacetyl chloride) with the Lewis acid before adding the 4-nitropyrrole substrate.[5] Adding the pyrrole directly to the Lewis acid can lead to complexation and polymerization.

-

Check Starting Material Integrity: Confirm the identity and purity of your 4-nitropyrrole and trichloroacetyl chloride via NMR or other appropriate analytical methods. Old or improperly stored trichloroacetyl chloride can hydrolyze to trichloroacetic acid, which is unreactive under these conditions.

-

Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is often necessary to drive the reaction to completion. Catalytic amounts are typically insufficient.

Problem Area 2: Product Impurity and Side Reactions

Q3: My crude product shows multiple spots on TLC, and the final yield after purification is poor. What are the likely side products?

A3: The primary side products in this reaction are typically polymers and, in some cases, isomers.

-

Pyrrole Polymerization: Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions.[4][6] This is the most common cause of complex reaction mixtures and low yields of the desired product. The resulting polymer is often an insoluble, dark-colored solid. To mitigate this, ensure slow, controlled addition of the pyrrole to the acylium ion complex at low temperatures.

-

Di-acylation: Although less common due to the deactivating nature of the first acyl group, di-acylation is a possibility if the reaction conditions are too harsh or the reaction is left for an extended period.

-

Regioisomers: While acylation strongly favors the 2-position of the pyrrole ring due to electronic effects, trace amounts of the 3-acyl isomer can sometimes form, complicating purification.[5]

Q4: How can I best purify the final product?

A4: The target compound, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, is a solid with moderate polarity.

-

Silica Gel Chromatography: This is the most effective method for purification.[1] A gradient elution using a mixture of hexanes and ethyl acetate is typically successful. The product is a UV-active compound, making it easy to track on TLC.

-

Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) can be an effective final purification step.

-

Distillation: For related acyl pyrroles, reduced-pressure distillation has been used, though this may not be suitable for this specific compound due to its higher molecular weight and potential for thermal decomposition.[7][8]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the synthesis.

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed reaction mechanism?

The synthesis proceeds via a Friedel-Crafts acylation mechanism.

-

Activation of the Acylating Agent: The Lewis acid (e.g., TiCl₄) coordinates to the chlorine atom of trichloroacetyl chloride.

-

Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to the formation of a highly electrophilic trichloroacylium ion (Cl₃C-C⁺=O).[1]

-

Electrophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic carbon of the acylium ion. This attack occurs preferentially at the C2 position, forming a resonance-stabilized intermediate known as a sigma complex.

-

Deprotonation: A weak base (such as the [TiCl₅]⁻ complex) removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product.[1]

Caption: Simplified reaction mechanism workflow.

FAQ 2: Are there alternative synthetic routes?

While direct acylation is common, alternative strategies exist for acylating electron-deficient pyrroles, though they may require more steps. One approach involves using organometallic pyrrole derivatives to increase nucleophilicity. Another advanced method is the Minisci reaction, which operates under radical conditions and can be effective for electron-deficient heterocycles, avoiding the strongly acidic conditions that cause polymerization.[4][6]

FAQ 3: What are the best practices for handling the reagents?

-

Titanium tetrachloride (TiCl₄): This is a corrosive and highly moisture-sensitive liquid. It should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and needles.

-

Trichloroacetyl chloride: This is a lachrymator and is also moisture-sensitive. Handle it with care in a fume hood.

-

Anhydrous Solvents: Dichloromethane (DCM) is a common solvent for this reaction.[1] It must be thoroughly dried, for instance, by distilling from calcium hydride or passing it through a solvent purification system.

Optimized Experimental Protocol

This protocol is based on literature reports and best practices for achieving a reliable yield.[1]

Materials:

-

4-Nitro-1H-pyrrole

-

Trichloroacetyl chloride

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under a nitrogen atmosphere, add trichloroacetyl chloride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Solvent: Add anhydrous DCM to the flask. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add a 1.0 M solution of TiCl₄ in DCM (1.2 equivalents) to the stirred solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 4-nitro-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1] Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding ice-cold water, followed by saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Summary Table

| Parameter | Recommended Condition | Rationale | Reported Yield |

| Starting Material | 4-Nitro-1H-pyrrole | Substrate for acylation | N/A |

| Acylating Agent | Trichloroacetyl chloride | Source of the trichloroacetyl group | N/A |

| Catalyst | Titanium tetrachloride (TiCl₄) | Strong Lewis acid to generate acylium ion | ~78%[1] |

| Solvent | Anhydrous Dichloromethane | Aprotic solvent, good for Friedel-Crafts | N/A |

| Temperature | 0°C to Room Temperature | Minimizes polymerization, allows reaction to proceed | ~78%[1] |

| Reaction Time | 12 hours | Allows for complete conversion of the deactivated substrate | ~78%[1] |

References

- Google Patents. JP2014073999A - Purification method of 2-acetyl-1-pyrroline.

-

Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7018229, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Available at: [Link]

-

Ohmiya, H., et al. (2023). N-Heterocyclic Carbene- and Organic Photoredox-Catalysed meta-Selective Acylation of Electron-Rich Arenes. Nature Synthesis, 2, 1037–1045. Available at: [Link]

-

Wang, L., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. Available at: [Link]

-

Kakushima, M., et al. (1979). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 57(24), 3354-3356. Available at: [Link]

-

Gilow, H. M., & Jones, G., II. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, 66, 191. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]

- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in Solution

Welcome to the technical support center for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address potential stability issues that may arise when working with this molecule in solution, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Potential Instabilities

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a multifaceted organic compound featuring a nitropyrrole core and a trichloromethyl ketone group. While this combination of functional groups makes it a valuable synthetic intermediate, it also introduces inherent instabilities that require careful handling. The primary concerns for the stability of this molecule in solution are:

-

Hydrolysis of the Trichloromethyl Ketone: This group is susceptible to nucleophilic attack, particularly by water or hydroxide ions, which can lead to degradation.

-

Degradation of the Nitropyrrole Ring: Pyrrole rings, especially when substituted with electron-withdrawing groups like a nitro group, can be prone to oxidation, polymerization, and degradation under various conditions, including exposure to light and non-neutral pH.[1][2]

This guide will provide you with the necessary information to mitigate these potential issues.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: I am observing a rapid decrease in the concentration of my compound in a basic aqueous solution.

Possible Cause: You are likely observing a haloform reaction, a characteristic reaction of methyl ketones with three alpha-halogens (like your trichloromethyl ketone) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution, leading to the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group.

Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The trichloromethyl anion is a good leaving group and is subsequently protonated by the solvent or the newly formed carboxylic acid.

Products of Degradation: The degradation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone under these conditions will yield 4-nitro-1H-pyrrole-2-carboxylic acid and chloroform.

Solutions:

-

Avoid Basic Conditions: If your experimental protocol allows, maintain the pH of your solution in the neutral to acidic range. Pyrrole derivatives have been shown to be more stable in neutral to acidic media and extremely unstable in alkaline conditions.[1]

-

Use Aprotic Solvents: If compatible with your experimental design, consider using a dry aprotic solvent to prepare your stock solutions. This will minimize the presence of nucleophiles like water and hydroxide ions.

-

Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of this degradation reaction.

Issue 2: My solution of the compound is turning a dark brown or black color upon storage.

Possible Cause: This discoloration is a common indicator of the degradation of the pyrrole ring, likely through oxidation and subsequent polymerization.[2] Electron-rich pyrrole systems are susceptible to attack by atmospheric oxygen, a process that can be accelerated by light.

Solutions:

-

Inert Atmosphere: Handle and store your compound, both in solid form and in solution, under an inert atmosphere such as nitrogen or argon.

-

Degas Solvents: Before preparing your solutions, ensure your solvent is deoxygenated. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

-

Protect from Light: Store your solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[2] Pyrrole derivatives can be photolabile.[1]

-

Low-Temperature Storage: Store your stock solutions at low temperatures (-20°C or -80°C) to minimize both thermal and oxidative degradation.

Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis, even in freshly prepared solutions in protic solvents like methanol or ethanol.

Possible Cause: Even in the absence of a strong base, the trichloromethyl ketone can be susceptible to solvolysis by nucleophilic solvents, especially alcohols. This would lead to the formation of esters of 4-nitro-1H-pyrrole-2-carboxylic acid. Additionally, residual water in the solvent can cause slow hydrolysis.

Solutions:

-

Use High-Purity, Dry Solvents: Always use anhydrous grade solvents for the preparation of your stock solutions.

-

Solvent Selection: If possible, opt for less nucleophilic solvents. The table below provides a general guide to solvent properties.

-

Prepare Solutions Freshly: To minimize the extent of degradation, prepare your solutions immediately before use.

Table 1: Properties of Common Laboratory Solvents

| Solvent | Polarity (Dielectric Constant) | Nucleophilicity | Suitability for Stock Solutions |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Low | Excellent (use anhydrous) |

| N,N-Dimethylformamide (DMF) | 36.7 | Low | Very Good (use anhydrous) |

| Acetonitrile | 37.5 | Low | Good (use anhydrous) |

| Acetone | 20.7 | Moderate | Fair (can be reactive) |

| Ethanol | 24.6 | High | Poor (risk of solvolysis) |

| Methanol | 32.7 | High | Poor (risk of solvolysis) |

| Water | 80.1 | High | Very Poor (risk of hydrolysis) |

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in its solid form?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (ideally -20°C). Storing under an inert atmosphere (argon or nitrogen) is also highly recommended to prevent oxidation of the pyrrole ring.

Q2: What is the best solvent to use for preparing a stock solution?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions due to their high polarity, which should aid in dissolution, and their low nucleophilicity, which will minimize solvent-mediated degradation.

Q3: How can I monitor the stability of my compound in a specific buffer system?

A3: You can perform a stability study using a stability-indicating analytical method, such as HPLC with UV or MS detection. This involves incubating your compound in the buffer at your experimental temperature and analyzing samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes. Avoid strong bases, as they will induce the haloform reaction. Be cautious with strong nucleophiles in general. Also, avoid strong oxidizing and reducing agents, as they can react with the nitro group and the pyrrole ring.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

-

Equilibrate the solid 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone to room temperature in a desiccator before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a fume hood.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in an amber vial at -20°C or -80°C. For long-term storage, flushing the vial with an inert gas before sealing is recommended.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[3][4][5]

-

Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various media:

-

0.1 M HCl (Acidic Hydrolysis)

-

Water (Neutral Hydrolysis)

-

0.1 M NaOH (Basic Hydrolysis)

-

3% H₂O₂ (Oxidative Degradation)

-

-

Incubation:

-

For hydrolytic and oxidative degradation, incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

For photostability, expose a solution (e.g., in acetonitrile or methanol) and the solid compound to light that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[1]

-

-

Analysis: At designated time points, withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the parent peak and the appearance of new peaks confirm degradation. The identity of the degradation products can be tentatively assigned based on their mass-to-charge ratio from the LC-MS data.

Visualizations

Troubleshooting Workflow

Sources

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. ajrconline.org [ajrconline.org]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Technical Support Center: NMR Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Welcome to the dedicated technical support guide for the NMR analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this complex heterocyclic intermediate. The unique structural features of this molecule—a highly electron-deficient pyrrole ring, a quadrupolar nitrogen atom, and a bulky trichloroacetyl group—present specific challenges in acquiring and interpreting high-quality NMR spectra. This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate these challenges effectively.

Part 1: Foundational Issues - Sample Preparation and Spectrometer Health

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample and the state of the spectrometer. Overlooking these basics is the most common source of error.

FAQ 1.1: My baseline is noisy and the signal-to-noise ratio (S/N) is poor, even with a reasonable sample amount. What's the first thing I should check?

Poor signal-to-noise is a pervasive issue that can stem from the sample, the acquisition parameters, or the instrument itself.[1][2] Before spending hours on re-acquisition, always start with the sample itself.

Answer: The most frequent cause of poor S/N is improper sample preparation.[2] Your sample must be a homogeneous solution, free from particulate matter and paramagnetic impurities, which can disrupt the magnetic field homogeneity and lead to severe line broadening.[3]

Troubleshooting Steps:

-

Check Solubility and for Particulates: Is your compound fully dissolved? Any suspended solids will not contribute to the solution-state NMR signal and will degrade spectral quality, particularly shimming.[4][5]

-

Assess Sample Concentration: While higher concentration generally improves S/N, an overly concentrated or viscous sample can cause line broadening, effectively reducing signal height and resolution.[5]

-

Rule out Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can dramatically broaden signals.

-

Action: If you suspect paramagnetic contamination, try passing your sample solution through a small plug of Celite or silica.

-

Part 2: Spectral Acquisition - Common Pitfalls and Solutions

Once you have a high-quality sample, the next step is to ensure your acquisition parameters are appropriate for the molecule.

Diagram 1: General NMR Troubleshooting Workflow

Caption: A workflow for diagnosing common NMR issues.

FAQ 2.1: My peaks are broad and distorted, even after filtering the sample. What should I do?

Answer: This classic symptom points towards poor magnetic field homogeneity, a problem addressed by "shimming." While automated shimming routines are reliable, they can fail on samples that are difficult to lock onto or have unusual properties.[8] The presence of three chlorine atoms and two nitro-group oxygens in your molecule can affect the local magnetic susceptibility, making shimming more challenging.

Troubleshooting Steps:

-

Verify the Deuterium Lock: The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field. A weak or unstable lock will prevent effective shimming.

-

Manual Shimming: If autoshimming fails, manual adjustment of the Z1 and Z2 shims (and sometimes Z3 and Z4 for higher-order effects) is necessary.

-

Action: Focus on the lock signal display. Adjust Z1 to maximize the lock level, then adjust Z2 to achieve the same. Repeat this iterative process until the lock level is maximized and stable. For a visual guide, observe a sharp, well-defined peak in a quick 1-scan ¹H spectrum (like the TMS or residual solvent peak) and adjust shims to maximize its height and minimize its width at half-height.

-

Protocol 1: Optimizing the Number of Scans (NS)

The signal-to-noise ratio (S/N) improves with the square root of the number of scans (NS).[6] Doubling the S/N requires quadrupling the NS.

-

Prepare the Sample: Prepare your sample according to best practices (see FAQ 1.1).

-

Initial Acquisition: Acquire a standard ¹H spectrum with a typical number of scans (e.g., NS=16).

-

Assess S/N: Evaluate the signal-to-noise for a representative peak in your spectrum.

-

Incremental Increase: Double the number of scans (NS=64, then NS=256) and re-acquire.

-

Evaluate Improvement: Compare the S/N at each step. Choose the NS that provides adequate quality for your analysis without excessive instrument time.

Part 3: Molecule-Specific Challenges - Interpreting the Spectrum

The structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone gives rise to a predictable yet potentially complex NMR spectrum. Understanding the expected pattern is key to identifying and troubleshooting deviations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted values are estimates based on foundational principles and data for similar structures. Actual values will vary with solvent and concentration.

| Assignment | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Potential Issues |

| H-3 | ¹H | 7.5 - 7.8 | Doublet (d) | Deshielded by adjacent C=O and ring N. |

| H-5 | ¹H | 7.9 - 8.2 | Doublet (d) | Highly deshielded by adjacent -NO₂ group. |

| N-H | ¹H | 11.0 - 13.0 | Broad singlet (br s) | Acidic proton, often very broad. May not be observed. |

| C=O | ¹³C | 170 - 175 | Singlet | Carbonyl carbon of the ketone. |

| C-Cl₃ | ¹³C | 90 - 95 | Singlet | Highly deshielded by three chlorine atoms. May have a long T₁ relaxation time, resulting in a weak signal. |

| C-2 | ¹³C | 135 - 140 | Singlet | Attached to the electron-withdrawing acetyl group. |

| C-3 | ¹³C | 115 - 120 | Singlet | |

| C-4 | ¹³C | 145 - 150 | Singlet | Attached to the electron-withdrawing nitro group. |

| C-5 | ¹³C | 125 - 130 | Singlet |

FAQ 3.1: The signals for my pyrrole protons (H-3 and H-5) are broader than expected. Why?

Answer: This is a classic effect of quadrupolar broadening. The most abundant isotope of nitrogen, ¹⁴N (I=1), is a quadrupolar nucleus. Nuclei with a spin quantum number I > 1/2 have a non-spherical charge distribution, which interacts with the local electric field gradient.[9] This provides an efficient relaxation pathway, which can shorten the lifetime of the spin states of adjacent nuclei (like H-3 and H-5), leading to signal broadening.[10][11]

-

Causality: The closer a proton is to the nitrogen, the more pronounced this effect can be.[10] While J-coupling to ¹⁴N is not typically resolved into clear splitting, it manifests as broadening.

Solutions:

-

Lowering Temperature: In some cases, lowering the temperature of the experiment can slow molecular tumbling and reduce the efficiency of quadrupolar relaxation, leading to sharper signals.

-

¹⁵N Isotopic Labeling: While not practical for routine analysis, synthesizing the compound with ¹⁵N (I=1/2) would eliminate quadrupolar broadening and reveal sharp H-N couplings. This is primarily a tool for definitive structural confirmation.

FAQ 3.2: I can't locate the N-H proton signal. Is my compound correct?

Answer: The absence of the N-H signal is very common and should not immediately cause alarm. There are two primary reasons for this:

-

Proton Exchange: The N-H proton is acidic and can exchange with deuterium atoms from the solvent, especially in solvents like D₂O, Methanol-d₄, or even wet Chloroform-d.[8] This exchange can either completely eliminate the peak or broaden it into the baseline.

-

Validation Protocol: To confirm if a broad, low-intensity peak is the N-H, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton (N-H or O-H).[8]

-

-

Extreme Broadening: As an amide-like proton on a highly electron-deficient ring, the N-H signal can be exceptionally broad due to a combination of quadrupolar effects and intermediate exchange rates, making it indistinguishable from the baseline.

FAQ 3.3: The chemical shifts of my pyrrole protons are significantly different from what I predicted. What could be the cause?

Answer: Chemical shifts are highly sensitive to the local electronic environment, which is profoundly influenced by the solvent.[12][13] Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts (known as Anisotropic Solvent-Induced Shifts or ASIS) compared to a relatively inert solvent like Chloroform-d.

-

Mechanism: Aromatic solvent molecules tend to associate with electron-poor regions of the solute. For your molecule, the electron-deficient pyrrole ring is a prime site for such an interaction. This places the pyrrole protons within the shielding or deshielding cone of the aromatic solvent's ring current, causing large shifts (usually upfield).

Troubleshooting:

-

Consistency is Key: Always report the solvent used to acquire the spectrum. When comparing your data to literature values, ensure the solvent is the same.

-

Use a Different Solvent: If signals are overlapping or difficult to interpret, re-running the sample in a different solvent (e.g., Acetone-d₆ or Benzene-d₆) can often resolve these issues by shifting the problematic peaks.[8]

Diagram 2: Logic for Interpreting Unexpected ¹H NMR Signals

Caption: Decision tree for troubleshooting anomalous ¹H NMR signals.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Ottawa NMR Facility Blog. Poor Signal-to-Noise Ratio in Your Spectrum?. (2007). Available at: [Link]

-

OpenOChem Learn. Interpreting NMR. Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (2013). Available at: [Link]

-

University of Arizona. Sample preparation. Available at: [Link]

-

Bruker. NMR Sample Preparation. Available at: [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis?. (2021). Available at: [Link]

-

Varian, Inc. Troubleshooting Acquisition Related Problems. Available at: [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

-

Reddit. How to reduce noisey NMR signal?. (2017). Available at: [Link]

-

Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Quora. How to read NMR organic chemistry. (2022). Available at: [Link]

-

Al-Hadedi, A. A. M., et al. (2020). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Reddit. Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. (2017). Available at: [Link]

-

Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

-

SpectraBase. Trichloroacetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-